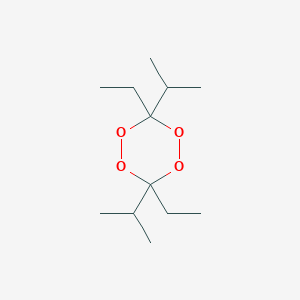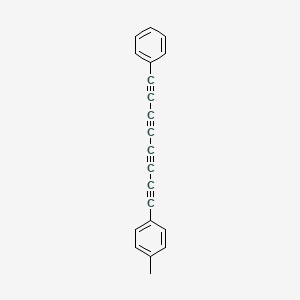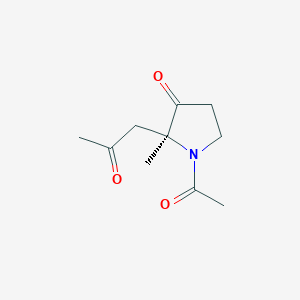![molecular formula C14H9NO3S2 B15169293 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan CAS No. 918429-38-6](/img/structure/B15169293.png)
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan is a complex organic compound that features a furan ring substituted with nitro and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nitroalkene Intermediate: The reaction begins with the nitration of a thiophene derivative to form a nitroalkene intermediate. This step often uses nitric acid and sulfuric acid under controlled temperatures.
Furan Ring Formation: The nitroalkene intermediate is then subjected to a cyclization reaction to form the furan ring. This step may involve the use of catalysts such as Lewis acids.
Final Substitution: The final step involves the substitution of the furan ring with additional thiophene groups. This can be achieved through cross-coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the thiophene rings.
Scientific Research Applications
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound’s structural features allow it to interact with biological targets, making it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Material Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan depends on its application:
Organic Electronics: The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)thiophene: Similar structure but with an additional thiophene ring.
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(furan-2-yl)furan: Similar structure but with an additional furan ring.
Uniqueness
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan is unique due to its combination of nitro, thiophene, and furan groups, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
CAS No. |
918429-38-6 |
|---|---|
Molecular Formula |
C14H9NO3S2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(2-nitro-2-thiophen-2-ylethenyl)-5-thiophen-2-ylfuran |
InChI |
InChI=1S/C14H9NO3S2/c16-15(17)11(13-3-1-7-19-13)9-10-5-6-12(18-10)14-4-2-8-20-14/h1-9H |
InChI Key |
UOZFSDREAHZOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C=C(C3=CC=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)

![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)


![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)

![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)
